molecular formula C10H20O B146172 4-Tert-butylcyclohexanol CAS No. 98-52-2

4-Tert-butylcyclohexanol

Cat. No. B146172
Key on ui cas rn: 98-52-2
M. Wt: 156.26 g/mol
InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Patent
US05874622

Procedure details

PL 137 526 describes the hydrogenation of p-tert-butylphenol to give p-tert-butylcyclohexanol using a nickel catalyst.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>[Ni]>[C:1]([CH:5]1[CH2:6][CH2:7][CH:8]([OH:11])[CH2:9][CH2:10]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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